REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[C:8]2[C:9]([C:13]#[N:14])=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]=[CH:5]1.BrC1C2N(CC(O)=[O:27])C=NC=2C=CC=1>>[C:13]([C:9]1[C:8]2[N:4]([CH2:3][C:2]([OH:27])=[O:1])[CH:5]=[N:6][C:7]=2[CH:12]=[CH:11][CH:10]=1)#[N:14]
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
OCCN1C=NC2=C1C(=CC=C2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC2=C1N(C=N2)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=CC2=C1N(C=N2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |